molecular formula C19H20N8O3S B2755717 1-(4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone CAS No. 1207010-17-0

1-(4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone

Cat. No.: B2755717
CAS No.: 1207010-17-0
M. Wt: 440.48
InChI Key: BWZNZYADXVUDMJ-UHFFFAOYSA-N
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Description

The compound 1-(4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone is a structurally complex molecule featuring three key pharmacophores:

Piperazine core: A six-membered ring with two nitrogen atoms at positions 1 and 4, enabling hydrogen bonding and solubility modulation .

Pyridazin-3-yl substituent: A nitrogen-containing heterocycle at position 4 of the piperazine, substituted at position 6 with a benzo[d][1,3]dioxol-5-yl group, a lipophilic aromatic motif associated with enhanced membrane permeability and receptor binding .

Properties

IUPAC Name

1-[4-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]piperazin-1-yl]-2-(1-methyltetrazol-5-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N8O3S/c1-25-19(22-23-24-25)31-11-18(28)27-8-6-26(7-9-27)17-5-3-14(20-21-17)13-2-4-15-16(10-13)30-12-29-15/h2-5,10H,6-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZNZYADXVUDMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone is a complex organic molecule with significant potential for various biological applications. Its unique structural features, including a piperazine moiety, a pyridazine ring, and a benzo[d][1,3]dioxole unit, suggest interactions with multiple biological targets that may lead to therapeutic benefits.

Structural Characteristics

This compound's structure can be dissected into several key components:

  • Piperazine Ring : Known for its role in enhancing the pharmacological properties of compounds.
  • Pyridazine Ring : Often associated with diverse biological activities, including anticancer and antimicrobial effects.
  • Benzo[d][1,3]dioxole Moiety : Recognized for its ability to interact with various biological pathways.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of benzo[d][1,3]dioxole have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines. A case study involving a related compound demonstrated an IC50 value of 25.72 ± 3.95 μM against MCF cell lines, indicating substantial cytotoxicity .

Antimicrobial Activity

The presence of the benzo[d][1,3]dioxole unit has been linked to enhanced antimicrobial properties. Studies have shown that compounds featuring this moiety can effectively inhibit the growth of various bacterial strains. For example, similar compounds have demonstrated activity against Escherichia coli and Bacillus subtilis, suggesting potential applications in treating infections .

The biological activity of this compound may be attributed to its ability to interact with specific receptors or enzymes involved in critical cellular processes. Techniques such as molecular docking and in vitro binding assays are essential for elucidating these interactions. For instance, studies have suggested that the compound may act on kinases or receptors involved in cell signaling pathways relevant to cancer progression and microbial resistance.

Comparative Analysis

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructural FeaturesBiological Activity
Compound APiperazine & Fluorophenyl groupsAnticancer
Compound BSimilar enone structureAntimicrobial
Compound CPyridazine-based with additional functional groupsAnti-inflammatory

This comparison illustrates how variations in substituents can lead to differing biological activities while retaining core functional elements.

Study 1: Anticancer Activity

In a study examining the anticancer effects of similar compounds, researchers found that certain derivatives significantly suppressed tumor growth in vivo. The results indicated that these compounds could induce apoptosis through various mechanisms, including the activation of caspases and inhibition of cell cycle progression .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of compounds containing the benzo[d][1,3]dioxole moiety. The results showed potent activity against multiple bacterial strains, highlighting the potential for development into new antibiotics .

Comparison with Similar Compounds

Key Observations:

  • Piperazine vs.
  • Pyridazine vs. Sulfonyl : The pyridazin-3-yl group in the target compound may enhance π-π stacking interactions compared to sulfonyl groups in , which are more electronegative and sterically bulky.
  • Benzo[d][1,3]dioxol-5-yl : This group, shared with , is associated with improved lipophilicity and metabolic stability compared to simpler aryl substituents .

Molecular Similarity Analysis

Using ligand-based screening principles (Tanimoto similarity ≥0.7 indicates high structural overlap ):

  • Closest Analog: Compounds from (tetrazole-thioethanone-piperazine scaffold) exhibit moderate similarity (Tanimoto ~0.5–0.6) due to shared tetrazole and piperazine motifs.
  • Divergent Analogs : Piperidine-based derivatives () and benzothiazole-containing compounds () show lower similarity (Tanimoto <0.4), reflecting critical differences in core scaffolds.

Hypothetical Pharmacological Implications

While direct activity data for the target compound are unavailable, inferences can be drawn from analogs:

  • Tetrazole-thioethanone: Analogous to , this moiety may confer resistance to oxidative metabolism, extending half-life.
  • Pyridazine-Benzodioxole : Similar to kinase inhibitors, this combination could target ATP-binding pockets in enzymes .

Q & A

Basic: What are the standard protocols for synthesizing the target compound, and how can structural confirmation be achieved?

Answer:
The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example, hydrazine hydrate in glacial acetic acid under reflux is a common method to form pyrazole or pyridazine intermediates, as seen in analogous compounds . Structural confirmation requires NMR (¹H and ¹³C) and IR spectroscopy to identify key functional groups (e.g., benzo[d][1,3]dioxole C-O-C stretch at ~1250 cm⁻¹, tetrazole S-C-N vibrations). Mass spectrometry further validates molecular weight .

Basic: Which analytical techniques are critical for assessing purity and regioselectivity in intermediates?

Answer:

  • TLC monitors reaction progress using silica gel plates and UV visualization .
  • HPLC with gradient elution (e.g., acetonitrile/water) quantifies purity, especially for isomers.
  • X-ray crystallography resolves regioselectivity ambiguities in heterocyclic systems (e.g., pyridazine vs. pyrazole orientation) .

Advanced: How can reaction conditions be optimized to improve yield in the final coupling step (e.g., piperazine-tetrazole linkage)?

Answer:

  • Catalyst screening : Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 enhance nucleophilic substitution efficiency .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of piperazine derivatives.
  • Temperature control : Maintaining 70–80°C prevents side reactions (e.g., tetrazole ring degradation) .
  • Stoichiometry : A 10–20% excess of 1-methyl-1H-tetrazole-5-thiol ensures complete coupling .

Advanced: What strategies mitigate challenges in isolating the benzo[d][1,3]dioxole-containing intermediate?

Answer:

  • Recrystallization : Use ethanol/water mixtures to remove hydrophilic byproducts .
  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7) separates diastereomers .
  • Acid-base extraction : Benzo[d][1,3]dioxole’s weak acidity allows partitioning between aqueous NaOH and organic phases .

Advanced: How should researchers address discrepancies in reported biological activity data for structurally related compounds?

Answer:

  • Replicate assays : Use standardized protocols (e.g., IC₅₀ measurements in enzyme inhibition studies) to verify activity .
  • Structural analogs : Compare substituent effects (e.g., electron-withdrawing groups on tetrazole alter binding affinity) .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with piperazine N-atoms) .

Advanced: What synthetic routes minimize byproducts during pyridazine-piperazine conjugation?

Answer:

  • Protection/deprotection : Temporarily protect piperazine’s secondary amine with Boc groups to prevent cross-reactivity .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours) and thermal degradation .
  • Flow chemistry : Ensures precise stoichiometric control in continuous reactors .

Methodological: How can researchers validate the stability of the tetrazole-thioether moiety under physiological conditions?

Answer:

  • pH stability studies : Incubate the compound in buffers (pH 4–9) and analyze degradation via LC-MS .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (30–300°C) to simulate storage conditions .
  • Radiolabeling : Track ³⁵S-labeled tetrazole-thioether in in vitro models to monitor metabolic breakdown .

Methodological: What are best practices for resolving overlapping NMR peaks in piperazine-containing derivatives?

Answer:

  • 2D NMR (COSY, HSQC) : Resolves coupling between piperazine protons and adjacent groups .
  • Variable temperature NMR : Reduces signal broadening caused by piperazine ring puckering .
  • Deuterated solvents : Use DMSO-d₆ to enhance solubility and peak resolution .

Methodological: How to design SAR studies for optimizing the compound’s selectivity toward a target receptor?

Answer:

  • Substituent libraries : Synthesize analogs with varied substituents on the benzo[d][1,3]dioxole (e.g., methyl, nitro) .
  • Binding assays : Compare Ki values across receptor subtypes (e.g., dopamine D₂ vs. serotonin 5-HT₂A) .
  • Metadynamics simulations : Identify conformational changes in the receptor active site upon ligand binding .

Methodological: How to troubleshoot low yields in the final ethanone formation step?

Answer:

  • Reaction monitoring : Use in situ IR to track carbonyl formation (C=O stretch at ~1700 cm⁻¹) .
  • Alternative acylating agents : Replace acetyl chloride with acetic anhydride for milder conditions .
  • Purification : Employ preparative HPLC with a C18 column to isolate the ethanone derivative .

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